2-(1,3-Benzothiazol-2-ylamino)-5-spiro[1,6,7,8-tetrahydroquinazoline-4,1'-cyclopentane]one 2-(1,3-Benzothiazol-2-ylamino)-5-spiro[1,6,7,8-tetrahydroquinazoline-4,1'-cyclopentane]one 2-(1,3-benzothiazol-2-ylamino)-5-spiro[1,6,7,8-tetrahydroquinazoline-4,1'-cyclopentane]one is a member of quinazolines.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1749875
InChI: InChI=1S/C19H20N4OS/c24-14-8-5-7-13-16(14)19(10-3-4-11-19)23-17(20-13)22-18-21-12-6-1-2-9-15(12)25-18/h1-2,6,9H,3-5,7-8,10-11H2,(H2,20,21,22,23)
SMILES:
Molecular Formula: C19H20N4OS
Molecular Weight: 352.5 g/mol

2-(1,3-Benzothiazol-2-ylamino)-5-spiro[1,6,7,8-tetrahydroquinazoline-4,1'-cyclopentane]one

CAS No.:

Cat. No.: VC1749875

Molecular Formula: C19H20N4OS

Molecular Weight: 352.5 g/mol

* For research use only. Not for human or veterinary use.

2-(1,3-Benzothiazol-2-ylamino)-5-spiro[1,6,7,8-tetrahydroquinazoline-4,1'-cyclopentane]one -

Specification

Molecular Formula C19H20N4OS
Molecular Weight 352.5 g/mol
IUPAC Name 2-(1,3-benzothiazol-2-ylamino)spiro[1,6,7,8-tetrahydroquinazoline-4,1'-cyclopentane]-5-one
Standard InChI InChI=1S/C19H20N4OS/c24-14-8-5-7-13-16(14)19(10-3-4-11-19)23-17(20-13)22-18-21-12-6-1-2-9-15(12)25-18/h1-2,6,9H,3-5,7-8,10-11H2,(H2,20,21,22,23)
Standard InChI Key ODANYRXUIXFPLA-UHFFFAOYSA-N
Canonical SMILES C1CCC2(C1)C3=C(CCCC3=O)NC(=N2)NC4=NC5=CC=CC=C5S4

Introduction

2-(1,3-Benzothiazol-2-ylamino)-5-spiro[1,6,7,8-tetrahydroquinazoline-4,1'-cyclopentane]one is a complex organic compound characterized by its unique structural features, including a spirocyclic framework and a benzothiazole moiety. It belongs to the class of heterocyclic compounds, specifically those containing nitrogen and sulfur in their rings. The compound has a CAS number of 669718-48-3 and a molecular formula of C19H20N4OS.

Structural Features and Synthesis

The compound's molecular structure is notable for its spirocyclic framework, which connects a quinazoline ring with a cyclopentane ring, and the presence of a benzothiazole group. The synthesis of this compound typically involves multi-step reactions that may include cyclization and functional group transformations. Although specific synthetic routes are not detailed in the available literature, compounds of this nature often utilize methods such as those described in patents and chemical literature.

Potential Biological Activities

Preliminary studies suggest that 2-(1,3-Benzothiazol-2-ylamino)-5-spiro[1,6,7,8-tetrahydroquinazoline-4,1'-cyclopentane]one may exhibit antitumor and antimicrobial properties. The benzothiazole component is often associated with biological activity, including inhibition of certain enzymes and receptors involved in cancer progression and bacterial infections. Further research is necessary to elucidate its complete pharmacological profile and mechanisms of action.

Comparison with Similar Compounds

Several compounds share structural similarities with 2-(1,3-Benzothiazol-2-ylamino)-5-spiro[1,6,7,8-tetrahydroquinazoline-4,1'-cyclopentane]one. These include:

Compound NameStructural FeaturesUnique Aspects
2-(1,3-Benzoxazol-2-ylamino)-7-phenyl-5-spiro[1,6,7,8-tetrahydroquinazoline-4,1'-cyclopentane]oneSimilar spirocyclic structureSubstituted with phenyl group
5-Spiranyl derivativesVaried heterocyclesDifferent heteroatoms leading to varied reactivity
3H-Spiro[1,3-benzothiazole]-2-one derivativesBenzothiazole coreDifferent substitution patterns affecting biological activity

These compounds illustrate the diversity within this class of molecules while highlighting the unique structural attributes of 2-(1,3-Benzothiazol-2-ylamino)-5-spiro[1,6,7,8-tetrahydroquinazoline-4,1'-cyclopentane]one that may contribute to its distinct biological activities.

Research Findings and Future Directions

Interaction studies are crucial for understanding how 2-(1,3-Benzothiazol-2-ylamino)-5-spiro[1,6,7,8-tetrahydroquinazoline-4,1'-cyclopentane]one interacts with biological targets. Initial findings suggest that it may bind to specific proteins or enzymes involved in disease pathways. High-throughput screening methods could be employed to identify potential interactions with various biomolecules.

Given the potential biological activities of this compound, further research is warranted to explore its therapeutic applications. This includes detailed pharmacokinetic studies, in vivo efficacy assessments, and safety evaluations to fully understand its potential as a therapeutic agent.

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